4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
“4-fluoro-5-hydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H7FO . It is a derivative of 1H-Inden-1-one, 2,3-dihydro-, which has a molecular weight of 132.1592 .
Synthesis Analysis
The synthesis of indanones, which are related to the requested compound, has been studied extensively . For instance, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” can be derived from its parent compound, 1H-Inden-1-one, 2,3-dihydro- . The parent compound has a cyclopentanone and a benzene ring fused together .
Chemical Reactions Analysis
The chemical reactions involving indanones have been explored in various studies . For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction . This method has been demonstrated in several short stereoselective syntheses of medically valuable compounds .
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research has demonstrated the utility of fluoro-functionalized compounds in organic synthesis, where they serve as intermediates for the selective fluorofunctionalization of alkenes. For example, compounds similar to the specified chemical have been used in the synthesis of vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts, showcasing the versatility of fluorinated reagents in introducing fluorine atoms into organic molecules (Stavber et al., 1995). Another study highlighted the photocyclization of biphenyl-diones, leading to complex fluorinated structures, indicating the potential for creating intricate molecular architectures (Toda & Todo, 1977).
Bioactivity and Pharmaceutical Applications
Fluorinated indenes have also been explored for their bioactivity, particularly in the context of developing new pharmaceutical agents. A series of compounds derived from fluoro-functionalized indenones were synthesized and tested for their cytotoxicity and inhibitory effects on carbonic anhydrase, an enzyme relevant in various physiological processes. This research underscores the potential for creating novel therapeutics based on the structural motif of fluoro-functionalized indenones (Gul et al., 2016). Furthermore, the pharmacological characterization of specific fluoro-substituted indenes as dopamine receptor agonists highlights the broader applicability of these compounds in neuroscience and pharmacology (Di Stefano et al., 2005).
Analytical and Chromatographic Techniques
The influence of fluoro substituents on the chromatographic behavior of certain compounds has been investigated, demonstrating the critical role of fluorine in affecting the enantioseparation of complex molecules. This research provides insights into the design of chiral stationary phases for high-performance liquid chromatography, a key technique in analytical chemistry (Yashima et al., 1996).
Environmental and Biodegradation Studies
Studies on the biodegradation of fluorinated compounds offer essential knowledge on the environmental fate of such chemicals. Research on the microbial metabolism of fluoro-substituted naphthalenes, for instance, sheds light on the pathways and mechanisms by which these compounds are broken down in nature, contributing to our understanding of environmental chemistry and microbiology (Cerniglia et al., 1984).
Properties
IUPAC Name |
4-fluoro-5-hydroxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLNYXVRFNVKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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